1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Chemical safety Regulatory compliance Procurement

1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1152841-31-0) is a bifunctional heterocyclic building block (C₉H₁₀N₄, MW 174.20) comprising a pyrazole ring bearing a free 4-amino group and an N1-(pyridin-4-ylmethyl) substituent. The compound is classified as a research chemical building block employed in medicinal chemistry for fragment-based drug discovery and PDE10A inhibitor scaffold exploration.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 1152841-31-0
Cat. No. B1385690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine
CAS1152841-31-0
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CN2C=C(C=N2)N
InChIInChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6,10H2
InChIKeyCJIHPWPQPCVINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1152841-31-0): Physicochemical and Structural Baseline for Procurement Evaluation


1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1152841-31-0) is a bifunctional heterocyclic building block (C₉H₁₀N₄, MW 174.20) comprising a pyrazole ring bearing a free 4-amino group and an N1-(pyridin-4-ylmethyl) substituent . The compound is classified as a research chemical building block employed in medicinal chemistry for fragment-based drug discovery and PDE10A inhibitor scaffold exploration . Its key predicted physicochemical parameters include a pKa of 5.38±0.10, LogP of -0.55, density of 1.26±0.1 g/cm³, and boiling point of 411.8±30.0 °C, with storage recommended under inert gas at 2–8 °C . Commercially available purities range from 90% to 98% across multiple vendors .

Why 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine Cannot Be Interchanged with Generic Pyrazole-Amine Building Blocks


Substituting 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine with closely related pyrazole-amine compounds introduces consequential differences in safety classification, physicochemical properties, and synthetic utility. The 5-amine regioisomer (CAS 3524-31-0) carries an Acute Tox. 3 (Danger) classification versus the GHS07 Warning classification of the 4-amine target compound, imposing distinct handling and shipping requirements . Removing the methylene spacer to yield the directly linked 1-(pyridin-4-yl)-1H-pyrazol-4-amine (CAS 28466-04-8) shifts the predicted pKa by over two full log units (Δ = +2.31) and reduces molecular weight by 14 Da, fundamentally altering protonation state at physiological pH and subsequent binding interactions . Adding methyl groups at the 3- and 5-positions (CAS 1152695-76-5) increases molecular weight by 28 Da and steric bulk, eliminating the unsubstituted positions required for further regioselective derivatization . These differences are quantitatively documented below.

Quantitative Differentiation Evidence for 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1152841-31-0) Against Closest Analogs


Regioisomeric Safety Classification: 4-Amine (Warning) vs. 5-Amine (Danger) – Procurement and Handling Impact

The target compound (4-amine regioisomer, CAS 1152841-31-0) is classified under GHS07 with Signal Word “Warning” and hazard statement H302 (Harmful if swallowed), whereas its 5-amine regioisomer (CAS 3524-31-0) carries Acute Tox. 3 Oral classification with Signal Word “Danger” and Storage Class 6.1D (non-combustible acute toxic Category 3) . This regulatory classification difference has direct implications for shipping restrictions, storage infrastructure, and personal protective equipment requirements in procurement workflows.

Chemical safety Regulatory compliance Procurement

Methylene Spacer Effect on Basicity: pKa Shift of +2.31 Units vs. Directly Linked Analog

The introduction of a methylene (-CH₂-) spacer between the pyridine ring and the pyrazole N1 in the target compound (CAS 1152841-31-0) yields a predicted pKa of 5.38±0.10 versus 3.07±0.10 for the directly linked analog 1-(pyridin-4-yl)-1H-pyrazol-4-amine (CAS 28466-04-8) . This ΔpKa of +2.31 units means that at pH 7.4, the target compound’s pyridine nitrogen is substantially less protonated, affecting hydrogen-bond donor/acceptor capacity and metal coordination geometry. The methylene group also increases the LogP (target: -0.55) and molecular weight (174.20 vs. 160.18 Da) .

Physicochemical profiling Protonation state Medicinal chemistry

Unsubstituted 3,5-Positions Enable Regioselective Derivatization vs. Dimethylated Analog

The target compound (CAS 1152841-31-0) bears unsubstituted hydrogen atoms at both the pyrazole 3- and 5-positions, leaving two distinct sites available for regioselective functionalization (e.g., halogenation, cross-coupling, formylation). In contrast, the 3,5-dimethyl analog (CAS 1152695-76-5) has both positions blocked by methyl groups, restricting further derivatization to the 4-amino group only and increasing molecular weight (202.26 vs. 174.20 Da) and steric bulk . In PDE10A inhibitor SAR studies, substitution at the pyrazole 3- and 5-positions is a critical determinant of potency and selectivity; unsubstituted positions preserve the maximal accessible chemical space for lead optimization [1].

Synthetic chemistry Fragment elaboration Scaffold diversification

PDE10A Inhibitor Scaffold Privilege: Class-Level Potency Range from Pyrazole-4-amine Derived Analogues

The pyrazole-4-amine scaffold, of which the target compound is the minimal unsubstituted exemplar, is a recognized privileged structure for phosphodiesterase 10A (PDE10A) inhibition. In a published structure-activity relationship study, pyrazole-containing MP-10 analogues bearing the pyridin-4-ylmethyl motif achieved PDE10A IC50 values as low as 0.24–0.40 nM with high selectivity over PDE3A/B and PDE4A/B [1]. While direct bioactivity data for the unelaborated target compound itself have not been reported in peer-reviewed literature, the scaffold’s role as a key intermediate for generating sub-nanomolar PDE10A inhibitors is established. The compound is annotated in vendor databases as having PDE10A as its primary target, consistent with the broader class activity of pyrazole-pyridine hybrids . The free 4-amino group serves as a synthetic handle for amide coupling or urea formation, which are critical transformations for accessing potent PDE10A ligands.

PDE10A inhibition CNS drug discovery Fragment-based design

Vendor Purity Grade Range (90%–98%) and Price Points Enable Fit-for-Purpose Procurement

The target compound is commercially available across a spectrum of purity grades: 90% (ABCR), 95% (Fluorochem, Beyotime, Chemisci), and 98% (Leyan, AYNchem, MolCore) . This graded availability allows procurement to be matched to application requirements—from initial fragment screening (where 90–95% may suffice) to late-stage lead optimization (requiring 98%+). In contrast, the 5-amine regioisomer (CAS 3524-31-0) is predominantly offered through Sigma-Aldrich’s DiscoveryCPR collection without analytical certification and with “as-is” terms of sale, limiting its suitability for quantitative biological studies . The 3,5-dimethyl analog (CAS 1152695-76-5) is typically available at 97–98% but at higher cost due to additional synthetic steps.

Chemical procurement Purity specifications Cost optimization

Recommended Application Scenarios for 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1152841-31-0) Based on Quantitative Differentiation Evidence


Fragment-Based PDE10A Inhibitor Lead Generation Campaigns

The target compound serves as an optimal minimal fragment for PDE10A inhibitor discovery programs. Its unsubstituted 3- and 5-positions on the pyrazole ring permit systematic exploration of substitution patterns known to drive PDE10A potency into the sub-nanomolar range, as demonstrated by published analogues achieving IC50 values of 0.24–0.40 nM [1]. The free 4-amino group enables rapid amide coupling or urea formation for fragment growing. The methylene spacer maintains a pKa of 5.38, preserving basicity for target engagement, whereas the directly linked analog (pKa 3.07) would lose this property . Procurement of 95–98% purity material satisfies the requirements for biophysical screening (SPR, DSF, NMR) and initial enzymatic assays.

Regioselective Diversification for Kinase Inhibitor Scaffold Hopping

The target compound’s two unsubstituted pyrazole C–H positions (C3 and C5) offer orthogonal diversification handles compared to the fully substituted 3,5-dimethyl analog. In kinase inhibitor programs—where pyrazole-pyridine hybrids have shown activity against BTK, IRAK4, and PI3K isoforms—the ability to independently functionalize either the 3- or 5-position supports regioselective SAR exploration [1]. The methylene spacer provides conformational flexibility distinct from rigid directly linked pyridine-pyrazole systems, potentially accessing different kinase hinge-binding geometries. The 4-amine regioisomer’s GHS07 Warning classification (vs. the 5-amine Acute Tox. 3 Danger) facilitates routine laboratory handling during iterative synthesis.

Metal Coordination Complex Synthesis for Catalysis or Bioinorganic Studies

The bifunctional nature of the target compound—combining a 4-amino donor on the pyrazole with a pyridin-4-ylmethyl N-donor—creates a chelating ligand framework suitable for transition metal coordination. The predicted pKa of 5.38 ensures that the pyridine nitrogen remains predominantly unprotonated under near-neutral conditions, favoring metal binding [1]. The LogP of -0.55 and density of 1.26 g/cm³ provide predictable solubility and phase behavior for complexation reactions . The compound’s GHS07 moderate hazard profile supports handling in standard synthetic chemistry laboratories, and the availability of gram-scale quantities at £350/g (95%, Fluorochem) enables preparative-scale coordination chemistry.

Analytical Reference Standard for Regioisomeric Purity Determination

Because the 4-amine and 5-amine regioisomers share identical molecular formula (C9H10N4), mass (174.20 Da), and similar chromatographic behavior, they can be challenging to distinguish by routine LC-MS alone. The target compound, available at 98% certified purity from multiple vendors (Leyan, AYNchem) [1], can serve as an authentic reference standard for developing HPLC or UPLC methods that resolve the 4-amine from the 5-amine regioisomer—a critical quality control step when the 5-amine contaminant would introduce an Acute Tox. 3 hazard into a synthesis stream. The predicted boiling point difference (411.8 vs. expected similar for 5-amine) and distinct InChI Keys (CJIHPWPQPCVINA vs. LSXHCDYKHFLGAE) provide additional orthogonal identification handles.

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